2'-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Overview
Description
2'-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.16166284 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Research on the synthesis and structure of spiro compounds, such as "Synthesis and structure of 2-methyl-6-oxo-7,8-dihydrospiro(benzo[h]-triazolo[3,4-b]quinazoline-7,1′-cyclopentane)" by Markosyan et al., explores the reaction processes leading to the formation of spiro compounds, which could provide a foundation for understanding the synthesis pathways of the compound (Markosyan et al., 2000).
Spiro Compound Derivatives and Their Applications
- The study "Synthesis of 2-propanol derivatives of N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentan-1,4′-isoquinoline]-1′-carboxamide" by Aghekyan et al., discusses the creation of propanediol and aminopropanol derivatives from a tetrahydroisoquinoline compound, hinting at the versatility and potential applications of spiro compounds in various derivatives (Aghekyan et al., 2015).
Antimicrobial Properties
- Patel and Patel's research on "Synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones" investigates the antimicrobial activities of synthesized compounds, which may suggest potential biomedical applications for structurally related spiro compounds (Patel & Patel, 2010).
Chemical Reactions and Properties
- Bailey et al.'s work on "Reactions of some heterocyclic quaternary salts with trifluoroacetic anhydride" explores the reactions of heterocyclic compounds with trifluoroacetic anhydride, providing insights into the chemical properties and reactions that compounds like the one might undergo (Bailey et al., 1983).
Properties
IUPAC Name |
2-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-14-13-28-20(22-14)23-18(25)17-15-7-3-4-8-16(15)19(26)24(11-12-27-2)21(17)9-5-6-10-21/h3-4,7-8,13,17H,5-6,9-12H2,1-2H3,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHANSFLOMSSEDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.